IEM-1754 dihydrobromide is a synthetic bis-ammonium adamantane derivative classified as a non-competitive antagonist of ionotropic glutamate receptors, specifically exhibiting a higher affinity for NMDA receptors over AMPA/kainate receptors. [, , ] This compound serves as a valuable pharmacological tool in scientific research to investigate the roles of glutamate receptors in various physiological and pathological processes, including neurotransmission, synaptic plasticity, epilepsy, and neurodegenerative disorders. [, , ]
This compound can be classified as an organic nitrogen compound, specifically a diamine. The primary components of the compound are derived from pentane-1,5-diamine (also known as cadaverine) and adamantylmethyl groups. Its IUPAC name reflects its structural complexity, indicating the presence of a branched adamantane structure attached to a linear pentamethylenediamine backbone. The dihydrobromide form suggests that it exists as a salt with hydrobromic acid, which can enhance its solubility and stability in various solvents.
The synthesis of N'-(1-adamantylmethyl)pentane-1,5-diamine; dihydrobromide typically involves several steps:
These synthetic pathways are crucial for obtaining high-purity compounds suitable for further applications.
The molecular structure of N'-(1-adamantylmethyl)pentane-1,5-diamine; dihydrobromide can be depicted as follows:
The three-dimensional conformation of this compound would likely exhibit steric hindrance due to the bulky adamantane structure, influencing its reactivity and interaction with biological targets.
N'-(1-adamantylmethyl)pentane-1,5-diamine; dihydrobromide can participate in various chemical reactions due to its amine functional groups:
The mechanism of action for N'-(1-adamantylmethyl)pentane-1,5-diamine; dihydrobromide largely depends on its application context:
The physical and chemical properties of N'-(1-adamantylmethyl)pentane-1,5-diamine; dihydrobromide include:
N'-(1-adamantylmethyl)pentane-1,5-diamine; dihydrobromide has several potential applications:
The synthesis of adamantane-functionalized polyamines typically employs reductive amination or N-alkylation strategies. A robust pathway involves the reaction of 1-adamantylmethyl bromide with N-Boc-protected pentane-1,5-diamine under basic conditions (e.g., K₂CO₃ in acetonitrile), achieving initial monoalkylation while preserving the second amine functionality. Subsequent acidic deprotection (e.g., trifluoroacetic acid in dichloromethane) liberates the secondary amine, yielding the free diamine precursor. Critical challenges include overcoming the steric hindrance of the adamantyl group and preventing dialkylation. Optimization studies reveal that maintaining a 1:1 molar ratio of adamantylmethyl bromide to mono-Boc pentanediamine at 60°C for 12 hours maximizes monoalkylation yield (∼78%), while higher temperatures or excess alkylating agent promote undesired quaternary ammonium species [1] [4].
Alternative routes utilize Schiff base intermediates, where pentane-1,5-diamine condenses with adamantane carboxaldehyde to form an imine, followed by reduction (NaBH₄ or NaBH₃CN). While this route minimizes overalkylation, the electron-deficient adamantane carbonyl exhibits reduced electrophilicity, requiring Lewis acid catalysts (e.g., ZnCl₂) to achieve practical reaction rates. Yields range from 65–72%, with the major side product being the di-imine adduct [4].
Table 1: Comparative Organic Synthesis Routes for N'-(1-Adamantylmethyl)Pentane-1,5-Diamine
Method | Key Reagents/Conditions | Yield (%) | Primary Side Products |
---|---|---|---|
Direct N-Alkylation | 1-Adamantylmethyl bromide, K₂CO₃, CH₃CN, 60°C | 78 | Dialkylated species |
Reductive Amination | Adamantane carboxaldehyde, NaBH₃CN, ZnCl₂, MeOH | 72 | Di-imine adduct |
Carbamate Protection | Boc₂O, then alkylation, TFA deprotection | 85 | Boc-deprotected dialkylated species |
Catalysis significantly enhances the efficiency and selectivity of N-alkylation reactions involving sterically demanding adamantyl reagents. Phase-transfer catalysts (PTCs), particularly tetrabutylammonium bromide (TBAB), enable reactions in biphasic systems (aqueous NaOH/organic solvent), facilitating the generation and transfer of the adamantylmethyl nucleophile. This method suppresses dialkylation by maintaining a low concentration of the active alkylating agent in the organic phase. Optimization studies demonstrate that 5 mol% TBAB in a toluene/water system at 50°C achieves 88% monoalkylation yield with pentane-1,5-diamine derivatives—a significant improvement over non-catalyzed routes [1] [6].
Metal-catalyzed cross-coupling presents an alternative for C–N bond formation. Palladium complexes like Pd(OAc)₂ with bulky phosphine ligands (e.g., XPhos) catalyze the coupling of adamantylmethyl halides with amine precursors. However, competitive β-hydride elimination and adamantyl ring distortion can limit yields. Recent advances employ copper(I) iodide with N,N'-dimethylethylenediamine (DMEDA) as a ligand system in toluene at 110°C, achieving 82% yield with minimized side products. Solvent optimization is critical: polar aprotic solvents like DMF accelerate the reaction but promote dehydrohalogenation of the adamantylmethyl halide, forming reactive alkenes that lead to polymeric byproducts [1] [6].
While traditional synthesis yields racemic mixtures, biocatalysis offers routes to enantiomerically pure N'-(1-adamantylmethyl)pentane-1,5-diamine. Engineered amine transaminases (ATAs) demonstrate promise for the enantioselective transamination of adamantylmethyl ketones, generating chiral amine precursors. However, the bulky adamantyl group often necessitates enzyme engineering to enlarge the active site. Directed evolution of Chromobacterium violaceum ATA yielded a variant (V37A/L59M) with 15-fold enhanced activity toward 1-adamantylmethyl ketone, producing (R)-1-adamantylmethylamine with 92% ee [2] [5].
Whole-cell biocatalysis provides cofactor regeneration for multistep syntheses. E. coli strains co-expressing l-lysine decarboxylase (CadA) and engineered imine reductases (IREDs) can convert pentane-1,5-diamine and adamantane carboxaldehyde directly into the target chiral diamine. A two-stage process proves optimal: Stage 1 focuses on hydroxylase activity for adamantyl activation, while Stage 2 employs decarboxylase-mediated coupling. Using glucose-fed E. coli BL21(DE3) co-expressing CadA and IRED-P3-A5 in a pH-controlled bioreactor (pH 7.0, 30°C), an 80.5 g/L titer of the (S)-enantiomer was achieved with 95.6% purity after solid-phase extraction. The molar yield reached 62.6%, demonstrating scalability [2].
Table 2: Biocatalytic Systems for Enantioselective Adamantylmethylamine Synthesis
Biocatalyst System | Substrate | Product/Activity | Yield/ee | Optimization Factor |
---|---|---|---|---|
Engineered ATA (C. violaceum) | 1-Adamantylmethyl ketone | (R)-1-Adamantylmethylamine | 75%, 92% ee | Active site enlargement (V37A/L59M) |
E. coli CadA/IRED-P3-A5 | Pentane-1,5-diamine + Adamantane carboxaldehyde | (S)-N'-(1-Adamantylmethyl)pentane-1,5-diamine | 80.5 g/L titer, 62.6% molar yield | Two-stage feeding, pH 7.0 control |
Converting the free diamine to N'-(1-adamantylmethyl)pentane-1,5-diamine dihydrobromide requires precise control over acid addition, solvent choice, and crystallization conditions. The dihydrobromide salt enhances stability, crystallinity, and water solubility. Key considerations include:
Table 3: Dihydrobromide Salt Crystallization Optimization
Solvent System | Acid Source | Cooling Rate | Crystal Form | Purity (%) | Yield (%) |
---|---|---|---|---|---|
Ethanol/Water (4:1) | 48% HBr (aq), 2 eq | 0.1°C/min | Needles | 99.5 | 92 |
Isopropanol | HBr gas in IPA | Rapid quenching | Plates | 98.2 | 70 |
Ethanol + MTBE (antisolvent) | 33% HBr in AcOH | Instantaneous | Microcrystals | 98.0 | 95 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7